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Compound of Interest

Compound Name: SC912

Cat. No.: B12364552 Get Quote

For Research Purposes Only

Introduction
SC912 is a novel small molecule inhibitor of the androgen receptor (AR), specifically targeting

the N-terminal domain (NTD). It has demonstrated potent activity against both full-length AR

and its splice variants, such as AR-V7, which are implicated in the development of castration-

resistant prostate cancer (CRPC).[1][2] By binding to the AR-NTD, SC912 disrupts the

transcriptional activity of AR-V7, impairs its nuclear localization and DNA binding, and ultimately

induces cell-cycle arrest and apoptosis in AR-V7 positive CRPC cells.[1][2] These application

notes provide a detailed protocol for the synthesis of SC912 for research use, along with

relevant data and a description of its mechanism of action.
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Identifier Value

IUPAC Name
4-(5-(3-phenoxyphenyl)-1,2,4-oxadiazol-3-

yl)pyridine

Molecular Formula C₂₀H₁₃N₃O₂

Molecular Weight 327.34 g/mol

CAS Number Not publicly available

Appearance Solid

Purity ≥98% (as determined by NMR)

Biological Activity
Target IC₅₀ Assay Conditions

AR-V7 0.36 µM

PSA-Luc reporter assay in

HEK293T cells transiently

transfected with AR-V7

Full-length AR 0.57 µM

MMTV-Luc reporter assay in

PC3 cells transiently

transfected with full-length AR

Data sourced from MedchemExpress product information and Yi, Q., Han, X., et al. Oncogene.

2024.[1][2]

Synthesis Protocol
While a detailed, peer-reviewed synthesis protocol for SC912 is not publicly available in the

primary literature, a plausible synthetic route can be proposed based on standard organic

chemistry principles for the formation of 1,2,4-oxadiazoles. The following protocol is a

representative example of how a researcher might approach the synthesis of SC912.

Overall Reaction Scheme:
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Step 1: Amide Formation

Step 2: Oxadiazole Formation

3-Phenoxybenzoic acid Amide IntermediateCoupling Agent (e.g., HATU, HOBt, EDC)

Isonicotinamide

Amide Intermediate SC912Dehydrating Agent (e.g., PPh3, I2, TEA)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of SC912.

Step 1: Synthesis of N-(pyridin-4-yl)-3-
phenoxybenzamide (Amide Intermediate)
This step involves the coupling of 3-phenoxybenzoic acid and isonicotinamide.

Materials and Reagents:

3-Phenoxybenzoic acid

Isonicotinamide

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) and isonicotinamide (1.0

eq) in anhydrous DMF.

Add HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq) to the solution.

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure

amide intermediate.

Step 2: Synthesis of 4-(5-(3-phenoxyphenyl)-1,2,4-
oxadiazol-3-yl)pyridine (SC912)
This step involves the cyclodehydration of the amide intermediate to form the 1,2,4-oxadiazole

ring.

Materials and Reagents:

N-(pyridin-4-yl)-3-phenoxybenzamide (Amide Intermediate from Step 1)
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Triphenylphosphine (PPh₃)

Iodine (I₂)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of the amide intermediate (1.0 eq) in anhydrous DCM, add triphenylphosphine

(1.5 eq) and iodine (1.5 eq).

Add triethylamine (3.0 eq) dropwise to the mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃).

Extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford SC912.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to

confirm its identity and purity.

Mechanism of Action and Signaling Pathway
SC912 exerts its anticancer effects by directly targeting the N-terminal domain of the androgen

receptor, thereby inhibiting the activity of both full-length AR and the AR-V7 splice variant. This

leads to a cascade of downstream effects culminating in reduced tumor growth.
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SC912 Mechanism of Action

Downstream Effects

SC912

Androgen Receptor
N-Terminal Domain (AR-NTD)

Binds to

AR-V7 Splice Variant Full-Length AR Impaired Nuclear Localization Disrupted DNA Binding Reduced Transcriptional Activity

Suppressed Proliferation Induced Cell-Cycle Arrest Induced Apoptosis

Attenuated Tumor Growth

Click to download full resolution via product page

Caption: Signaling pathway of SC912's inhibitory action.

Experimental Workflow for Biological Evaluation
The following workflow outlines the key experiments to validate the activity of synthesized

SC912.
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Synthesis & Purification

In Vitro Assays

Cell-Based Mechanistic Studies

In Vivo Studies (Optional)

Synthesize SC912

Purify by Chromatography

Characterize (NMR, MS)

Luciferase Reporter Assay
(AR-V7 and full-length AR)

Cell Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Nuclear Localization Study
(Immunofluorescence)

Cell Cycle Analysis
(Flow Cytometry)

Apoptosis Assay
(e.g., Annexin V)

CRPC Xenograft Model

DNA Binding Assay
(ChIP-qPCR)

Tumor Growth Inhibition Study

Click to download full resolution via product page

Caption: Experimental workflow for SC912 evaluation.
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Disclaimer
This document is intended for informational and research purposes only. The provided

synthesis protocol is a theoretical representation and has not been experimentally validated

from publicly available sources. Researchers should exercise caution and perform their own

optimization and safety assessments. All experiments should be conducted in a properly

equipped laboratory by trained personnel, following all applicable safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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